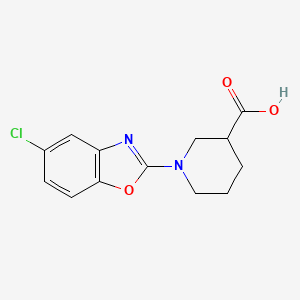

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid

Beschreibung

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 g/mol . This compound is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 5-position and a piperidine ring attached to the 3-carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Eigenschaften

IUPAC Name |

1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c14-9-3-4-11-10(6-9)15-13(19-11)16-5-1-2-8(7-16)12(17)18/h3-4,6,8H,1-2,5,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTONUPPJTJISTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the 5-Chloro-1,3-benzoxazole Core

The benzoxazole ring system is typically synthesized starting from 2-aminophenol derivatives. The key steps include:

Formation of 2(3H)-benzoxazolone derivatives:

This is commonly achieved by reacting 2-aminophenol with carbonylating agents such as urea or phosgene under acidic or dehydrating conditions. For example, fusion of 2-amino-4-chlorophenol with urea in the presence of sulfuric acid yields 5-chloro-2(3H)-benzoxazolone (chlorzoxazone), a crucial intermediate for further functionalization.Alternative synthesis routes:

Other methods include the reaction of salicylic acid with ammonium azide and Vilsmeier reagents to form 2(3H)-benzoxazolone derivatives, including chlorinated analogs.Chlorination at the 5-position:

The chlorine substituent at position 5 is introduced either by starting with 4-chloro-2-aminophenol or by chlorination of the benzoxazolone ring using reagents such as phosphorus pentachloride (PCl5) or chlorine gas under controlled conditions.

Functionalization at the Nitrogen (3rd) Position via Mannich Reaction

Mannich base formation:

The nitrogen atom at position 3 of the benzoxazolone ring is reactive and can be substituted via Mannich reactions. This involves reacting the benzoxazolone with formaldehyde and secondary amines such as piperidine derivatives. Studies have shown that this reaction can be performed under various conditions including room temperature, reflux, and microwave-assisted heating, with microwave methods often providing higher yields and purity.Substitution with piperidine derivatives:

Specifically, 4-benzylpiperidine or piperidine-3-carboxylic acid derivatives are introduced at this position to yield 3-substituted benzoxazolone compounds. This step is critical for obtaining the piperidine-3-carboxylic acid moiety attached to the benzoxazole ring.

Formation of 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic Acid

Coupling of chlorinated benzoxazole with piperidine-3-carboxylic acid:

The chlorinated benzoxazole intermediate is reacted with piperidine-3-carboxylic acid or its derivatives under suitable conditions to form the target compound. This may involve nucleophilic substitution where the chlorine atom is displaced by the piperidine nitrogen or through amide bond formation if the carboxylic acid is activated.Use of coupling agents:

In some synthetic routes, coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) are employed to facilitate amide bond formation between the carboxylic acid and amine functionalities, enhancing yield and selectivity.Hydrolysis and purification:

Ester intermediates (e.g., ethyl esters of piperidinecarboxylates) may be hydrolyzed using lithium hydroxide in solvent mixtures (e.g., tetrahydrofuran:methanol) to yield the free acid form. Purification is typically achieved by chromatographic techniques or recrystallization.

Comparative Analysis of Reaction Conditions and Yields

Research Findings and Optimization Insights

Microwave-assisted Mannich reactions significantly reduce reaction time and improve product purity compared to classical reflux or room temperature methods.

The choice of coupling agents and solvents critically affects the efficiency of amide bond formation between the benzoxazole and piperidine-3-carboxylic acid moieties.

Chlorination methods must be carefully controlled to avoid over-chlorination or degradation of the benzoxazole ring.

Hydrolysis conditions for ester intermediates are optimized to prevent side reactions and ensure high purity of the final acid product.

Analyse Chemischer Reaktionen

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to various substituted products.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 280.71 g/mol. This compound is utilized as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions. Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Areas of Application

- Chemistry 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Compounds containing the benzoxazole structure often exhibit biological activity through various mechanisms, including the inhibition of enzymes involved in inflammatory pathways and cancer progression, and may act as ligands for specific receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

- Medicine It has potential therapeutic applications, particularly in the development of new drugs. Benzoxazole derivatives have shown potential in anti-inflammatory and anticancer applications.

- Industry It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound is known to modulate various biochemical processes, including enzyme activity and receptor binding. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular functions and signaling.

Vergleich Mit ähnlichen Verbindungen

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as :

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the chlorine atom and the carboxylic acid group.

1-(5-Methoxy-1,3-benzoxazol-2-yl)-3-piperidinecarboxylic acid: This compound has a methoxy group instead of a chlorine atom on the benzoxazole ring.

1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid: This compound features a different substitution pattern on the benzoxazole ring and a piperazinyl group instead of a piperidine ring.

These compounds share some structural similarities but exhibit different chemical and biological properties, highlighting the uniqueness of 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid.

Biologische Aktivität

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a benzoxazole moiety, which is recognized for its pharmacological significance, including anti-inflammatory and anticancer properties. The following sections will delve into its biological activity, including mechanisms of action, relevant case studies, and research findings.

The chemical structure of 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid is characterized by the following:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClN₂O₃ |

| Molecular Weight | 286.70 g/mol |

| CAS Number | 1035840-87-9 |

| MDL Number | MFCD09701660 |

| Physical State | Solid |

| Hazard Classification | Irritant |

Research indicates that compounds containing the benzoxazole structure often exhibit biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Benzoxazole derivatives have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.

- Interaction with Receptors : These compounds may act as ligands for specific receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of benzoxazole derivatives, including 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

- Anticancer Properties : Another research focused on the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity against human cancer cell lines, with a notable mechanism involving apoptosis induction .

- Neuroprotective Effects : Preliminary studies have suggested that this compound may possess neuroprotective properties by reducing oxidative stress markers in neuronal cells. This could imply its potential use in neurodegenerative disease models .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid compared to other similar compounds, the following table summarizes key findings:

Q & A

Basic Research Question

- Recrystallization : Use ethanol/ethyl acetate mixtures to remove impurities, as demonstrated in post-hydrolysis purification steps .

- Ion-Exchange Chromatography : Separate charged byproducts (e.g., unreacted intermediates) using pH-controlled elution .

- Mass Spectrometry : Validate molecular weight (e.g., 307.34 g/mol for related compounds) to confirm absence of adducts .

What computational tools are suitable for predicting the physicochemical properties of this compound?

Advanced Research Question

- ACD/Labs Percepta : Predict logP, pKa, and solubility using fragment-based algorithms. This is critical for optimizing bioavailability in drug discovery .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to guide SAR studies .

How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

Advanced Research Question

- Substituent Variation : Replace the 5-chloro group in the benzoxazole ring with fluoro or methyl groups (as in ) to assess electronic effects on target binding .

- Piperidine Modifications : Introduce methyl or cyclohexyl groups at the piperidine nitrogen (e.g., as in ) to study steric effects .

- Bioassays : Test modified analogs against relevant targets (e.g., kinases) using fluorescence polarization or SPR .

What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

Q. Methodological Focus

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.

- Thermal Stability : Heat samples to 37°C in serum-containing media and quantify intact compound over 24–72 hours .

How can X-ray crystallography be utilized to resolve ambiguities in the compound’s stereochemistry?

Advanced Research Question

- Co-Crystallization : Use carboxylate-binding proteins (e.g., serum albumin) to obtain diffraction-quality crystals.

- Data Collection : Apply synchrotron radiation (e.g., λ = 1.0 Å) and refine structures using SHELXL . highlights similar protocols for resolving piperidine conformers .

What strategies mitigate side reactions during the synthesis of sensitive intermediates?

Q. Methodological Focus

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters (as in ) to prevent unwanted nucleophilic attacks during coupling reactions .

- Low-Temperature Quenching : Halt reactions at −20°C to stabilize reactive intermediates like acyl chlorides .

How should researchers address contradictory spectral data (e.g., NMR vs. HRMS) during characterization?

Q. Data Contradiction Analysis

- Deuterium Exchange Experiments : Identify exchangeable protons (e.g., NH in benzoxazole) to resolve tautomeric ambiguities.

- High-Resolution MS : Confirm molecular formula (e.g., C14H12ClN3O3) to rule out isobaric impurities .

What are the best practices for long-term storage to maintain compound integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.